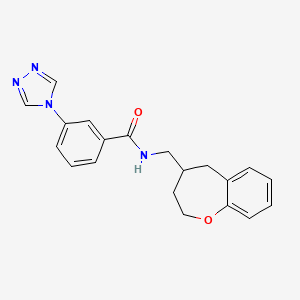

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemical substances that exhibit a broad spectrum of biological activities due to their complex molecular structure. The core structure of N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is related to benzodiazepines and benzoxepines, known for various therapeutic effects.

Synthesis Analysis

A novel and efficient method has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, closely related to the compound . This method uses aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature in high yields without requiring any catalyst or activation (Shaabani et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on developing novel synthetic methodologies for creating complex molecules with related structures. For example, a novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed using aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, catalyst-free reaction at ambient temperature, resulting in high yields. These compounds are structurally related to benzodiazepines, which have broad biological activities (Shaabani et al., 2009; Shaabani et al., 2009).

Biological Activities and Applications

Structurally similar compounds have been synthesized and evaluated for various biological activities. For instance, studies on benzoxazepine derivatives have revealed potential in pharmacological applications, including anticonvulsant, antidepressant, and anxiolytic effects. The synthesis of novel N-benzylcarboxamide derivatives of bicyclic compounds like 2,3,4,5-tetrahydro-6H-pyrido[2,3-b][1,5]oxazocin-6-one, which exhibit atropisomerism due to steric hindrance, indicates significant biological activities, including NK1-antagonistic activity (Ishichi et al., 2004).

Novel Reagents and Methodologies in Synthesis

Advancements in synthetic chemistry have introduced novel reagents and methodologies, facilitating the creation of complex molecular structures. For example, the use of N,N,N',N'-tetramethylazodicarboxamide (TMAD) as a versatile reagent in the Mitsunobu reaction demonstrates the evolving toolkit available for synthesizing secondary amines and related structures from simpler precursors (Tsunoda et al., 1994).

Structural and Computational Studies

Structural and computational studies provide insights into the molecular architecture and potential functional properties of compounds. For instance, the synthesis and characterization of N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, including computational studies contrasting experimental bond lengths and angles, highlight the importance of structural analysis in understanding compound properties (Odame et al., 2020).

Propiedades

IUPAC Name |

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(17-5-3-6-18(11-17)24-13-22-23-14-24)21-12-15-8-9-26-19-7-2-1-4-16(19)10-15/h1-7,11,13-15H,8-10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTPXIQLWQKGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1CNC(=O)C3=CC(=CC=C3)N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)